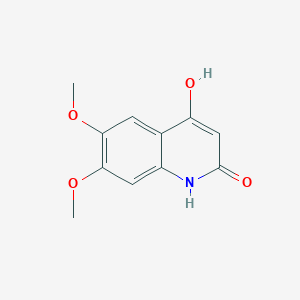

4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-6,7-dimethoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-9-3-6-7(4-10(9)16-2)12-11(14)5-8(6)13/h3-5H,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPCWYCOKWFRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=O)N2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structural Dynamics of 4-Hydroxy-6,7-dimethoxyquinolin-2(1H)-one

Topic: Chemical Structure of 4-Hydroxy-6,7-dimethoxyquinolin-2(1H)-one vs. Tautomers Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1]

Executive Summary

The compound This compound (Molecular Formula: C₁₁H₁₁NO₄; MW: 221.[1][2]21) represents a critical scaffold in heterocyclic chemistry, often serving as a precursor for tyrosine kinase inhibitors and synthetic alkaloids.

Distinguished by its dual oxygenation at the C2 and C4 positions, this molecule exhibits complex tautomeric behavior that dictates its solubility, reactivity, and binding affinity. Unlike its mono-oxygenated analog (6,7-dimethoxyquinolin-4(1H)-one, a known intermediate for Cabozantinib), the 2(1H)-one derivative possesses a "dione-like" character, allowing for versatile regioselective functionalization.[1] This guide dissects the thermodynamic stability of its tautomers and provides actionable protocols for its synthesis and characterization.

Tautomeric Landscape: The Thermodynamic Equilibrium

The reactivity of this compound is governed by a tripartite equilibrium between the amide-enol, lactim-enol, and dione forms.[1] Understanding this equilibrium is prerequisite to controlling alkylation and halogenation reactions.

The Three Primary Tautomers

| Tautomer | Structure Description | Stability Profile | Key Characteristic |

| T1: Amide-Enol (4-hydroxy-2-oxo) | C2=O (Amide), C4-OH (Enol), N1-H | Dominant (Solid state & Polar Solvents) | Retains aromaticity of the benzene ring; Amide resonance stabilization.[1] |

| T2: Lactim-Enol (2,4-dihydroxy) | C2-OH, C4-OH, N1=C2 | Transient (Gas phase / Non-polar) | Fully aromatic pyridine ring; highly reactive toward electrophiles at Oxygen.[1] |

| T3: Dione (2,4-dioxo) | C2=O, C4=O, C3-H₂ | Minor | Loss of aromaticity in the heterocyclic ring; C3 protons are highly acidic. |

Mechanistic Insight: Why T1 Dominates

In polar aprotic solvents (e.g., DMSO-d₆) and the solid state, Tautomer T1 is the thermodynamically preferred species. The driving force is the high resonance energy of the cis-amide bond (lactam) combined with the preservation of the benzene ring's aromaticity. While T2 (the di-hydroxy form) offers full aromaticity of the quinoline system, the energetic penalty of disrupting the strong amide C=O bond generally disfavors this form in solution unless trapped by a specific reagent (e.g., POCl₃).

Visualization of Tautomeric Equilibrium

Caption: Thermodynamic equilibrium of this compound. T1 is the stable resting state, while T2 and T3 are accessible reactive intermediates.

Analytical Characterization (Self-Validating Protocols)

To validate the structure in the laboratory, researchers must look for specific spectroscopic signatures that confirm the 2-oxo-4-hydroxy core (T1).[1]

Nuclear Magnetic Resonance (NMR) in DMSO-d₆

The ¹H NMR spectrum provides definitive proof of the T1 tautomer through the N-H signal.

-

δ 11.0 – 11.6 ppm (Broad Singlet, 1H): Corresponds to the N1-H (Amide proton). If the molecule existed as T2 (2,4-dihydroxy), this signal would be absent.

-

δ 3.7 – 3.9 ppm (Singlets, 6H): Characteristic methoxy groups (-OCH₃) at positions 6 and 7.

-

δ 5.8 – 6.0 ppm (Singlet, 1H): The C3-H vinylic proton. In the T3 (dione) form, this would appear as a methylene signal (CH₂) further upfield (~3-4 ppm), but the enol form (T1) dominates, locking this as a vinylic CH.

X-Ray Crystallography (XRD)

Single-crystal analysis typically reveals:

-

C2=O Bond Length: ~1.24 Å (consistent with double bond character).

-

C4-O Bond Length: ~1.34 Å (consistent with single bond enolic character).[1]

-

Intermolecular H-Bonding: Formation of centrosymmetric dimers via N-H[1]···O=C interactions, a hallmark of quinolin-2-ones.[1]

Synthetic Implications & Regioselectivity

The "chameleon" nature of the tautomers dictates the outcome of chemical modifications.

Synthesis Protocol: The Malonate Cyclization

Unlike the Gould-Jacobs reaction (which yields 4-quinolones), the synthesis of the 2(1H)-one scaffold utilizes the cyclization of anilines with malonic acid derivatives.

Step-by-Step Protocol:

-

Reagents: 3,4-Dimethoxyaniline (1.0 eq), Diethyl malonate (1.2 eq).

-

Solvent/Catalyst: Polyphosphoric Acid (PPA) or Diphenyl ether (thermal).

-

Procedure:

-

Heat the mixture to 140–160°C. The aniline attacks the ester, forming the anilide intermediate.

-

Continued heating drives the intramolecular Friedel-Crafts acylation (cyclization) to close the ring.

-

-

Workup: Pour onto crushed ice. The This compound precipitates as a solid.[1]

-

Purification: Recrystallization from DMF/Ethanol.

Regioselective Functionalization

| Reaction Type | Reagent | Active Tautomer | Product Outcome |

| Chlorination | POCl₃ (neat) | T2 (Lactim) | 2,4-Dichloro-6,7-dimethoxyquinoline .[1] The reagent drives the equilibrium to the aromatic di-hydroxy form, replacing both oxygens with chlorine. |

| O-Alkylation | Alkyl Halide + K₂CO₃ | T1 (Enolate) | 4-Alkoxy-2-oxo .[1] The C4-OH is more acidic (phenolic-like) than the amide oxygen, leading to selective 4-O-alkylation.[1] |

| N-Alkylation | Alkyl Halide + NaH | T1 (Amide) | 1-Alkyl-4-hydroxy-2-oxo .[1] Strong bases deprotonate the N-H, favoring N-alkylation. |

Reaction Workflow Diagram

Caption: Synthetic pathway from aniline precursors to the target scaffold and subsequent divergence based on tautomeric reactivity.

Comparative Note: 2-one vs. 4-one

It is critical for drug development professionals to distinguish the target molecule from its isomer, 6,7-dimethoxyquinolin-4(1H)-one .[1]

-

The Target (2-one): Has oxygens at C2 and C4. Used for diverse alkaloid synthesis.[1][3][4]

-

The Isomer (4-one): Has hydrogen at C2 and oxygen at C4. This is the specific intermediate for Cabozantinib (Cometriq).

-

Implication: If your goal is Cabozantinib synthesis, you require the Gould-Jacobs route (using ethoxymethylenemalonate), not the diethyl malonate route described above.

References

-

Sigma-Aldrich. Product Specification: this compound (MDL MFCD00816297). (Note: Representative link for structural verification).[1]

-

National Institutes of Health (PubChem). Compound Summary: 6,7-Dimethoxy-4-hydroxyquinoline (Isomer Context). [Link][1]

-

Al-Mousawi, S. M., et al. (2014). Chemistry of 4-Hydroxy-2(1H)-quinolone.[1][2][5][6] Part 1: Synthesis and Reactions. Arabian Journal of Chemistry. [Link]

Sources

- 1. 6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 412335-39-8 [chemicalbook.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 4. Making sure you're not a bot! [helda.helsinki.fi]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C11H11NO4) [pubchemlite.lcsb.uni.lu]

thermodynamic stability of quinolin-2(1H)-one vs quinolin-4-ol tautomers

An In-depth Technical Guide to the Thermodynamic Stability of Quinolin-2(1H)-one and Quinolin-4-ol Tautomers

Abstract

Tautomerism in heterocyclic systems is a cornerstone of medicinal chemistry, profoundly influencing the physicochemical properties, biological activity, and pharmacokinetic profiles of therapeutic agents.[1][2][3] This guide provides a detailed examination of the thermodynamic stability of two critical tautomeric pairs derived from the quinoline scaffold: the lactam-lactim equilibrium of quinolin-2(1H)-one/2-hydroxyquinoline and the keto-enol equilibrium of quinolin-4(1H)-one/quinolin-4-ol. We synthesize experimental data and computational insights to explain the principles governing these equilibria, offering researchers and drug development professionals a robust framework for understanding and manipulating these systems. Detailed, field-proven protocols for the experimental and computational determination of tautomeric populations are provided, underpinned by a discussion of the critical roles of aromaticity, solvent effects, and intramolecular interactions.

Introduction: The Dynamic Nature of the Quinoline Scaffold

The quinoline ring is a privileged scaffold in drug discovery, forming the core of numerous antibacterial, antimalarial, and anticancer agents. Its chemical versatility is significantly enhanced by its capacity for prototropic tautomerism, a phenomenon where isomers readily interconvert through the migration of a proton.[4] This dynamic equilibrium is not a mere chemical curiosity; the predominant tautomer under physiological conditions dictates the molecule's shape, hydrogen bonding capabilities, and electronic distribution, thereby controlling its interaction with biological targets.[5]

This guide focuses on two fundamental tautomeric systems:

-

Quinolin-2(1H)-one System: This involves lactam-lactim tautomerism, an interconversion between a cyclic amide (the lactam, quinolin-2(1H)-one) and its cyclic imidic acid isomer (the lactim, 2-hydroxyquinoline).[2][3][6]

-

Quinolin-4(1H)-one System: This is a classic example of keto-enol tautomerism, an equilibrium between quinolin-4(1H)-one and its aromatic alcohol isomer, quinolin-4-ol.[7]

Understanding the factors that stabilize one tautomer over the other is paramount for rational drug design. This document provides the foundational principles, quantitative data, and practical methodologies required to analyze and predict the thermodynamic stability in these quinoline systems.

Governing Principles of Tautomeric Stability

The position of a tautomeric equilibrium is dictated by the relative Gibbs free energy (ΔG) of the tautomers. The form with the lower free energy is thermodynamically more stable and will predominate at equilibrium. Several interconnected factors influence this energy landscape.

-

Aromaticity: The preservation or loss of aromaticity in the heterocyclic and carbocyclic rings is a powerful driving force. Systems that maintain the aromatic stabilization of the benzene ring are heavily favored.

-

Resonance and Conjugation: The extent of electron delocalization can significantly stabilize a molecule. Amide resonance in lactam forms is a particularly strong stabilizing contributor.

-

Intramolecular and Intermolecular Hydrogen Bonding: The formation of stable intramolecular hydrogen bonds can favor one tautomer, while intermolecular hydrogen bonds with solvent molecules can stabilize more polar tautomers.[8][9]

-

Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a crucial role.[1][10] Polar solvents tend to stabilize the more polar tautomer, shifting the equilibrium.[1][11][12]

Analysis of Tautomeric Systems

The Quinolin-2(1H)-one ⇌ 2-Hydroxyquinoline Equilibrium

In the vast majority of environments, the equilibrium for this system lies heavily in favor of the quinolin-2(1H)-one (lactam) form.[13]

Causality: The profound stability of the lactam tautomer is primarily attributed to the highly favorable amide group within the ring, which is thermodynamically more stable than the iminol group of the lactim form.[13] Furthermore, in the solid state and in non-polar to moderately polar solvents, the lactam form is significantly stabilized by the formation of strong, hydrogen-bonded dimers.[5][13] While computational studies suggest the 2-hydroxyquinoline (lactim) form may be slightly more stable in the gas phase, this is reversed in solution, where the lactam predominates.[13][14]

The Quinolin-4(1H)-one ⇌ Quinolin-4-ol Equilibrium

The equilibrium for the 4-substituted system is more nuanced and highly sensitive to the molecular environment and substitution patterns. While the quinolin-4(1H)-one (keto) form is generally favored in most solutions, the energy difference between the tautomers is often smaller than in the 2-substituted case.[7]

Causality: Aromaticity is the critical determinant here. The quinolin-4-ol (enol) form is fully aromatic in both the benzene and pyridine rings.[15] In contrast, the quinolin-4(1H)-one tautomer possesses a non-aromatic pyridinone ring.[15] This loss of aromaticity is a significant energetic penalty. However, the keto form benefits from the polarity of the C=O group, which can be stabilized by polar solvents. The final equilibrium position is a delicate balance. The presence of substituents, particularly those capable of forming intramolecular hydrogen bonds, can decisively shift the equilibrium toward one form.[9] For instance, a hydrogen bond acceptor at the 3-position can stabilize the enol form.[9]

Quantitative Analysis: Experimental Protocols

Accurate determination of the tautomeric ratio (KT) requires robust experimental techniques. UV-Vis and NMR spectroscopy are the most common and powerful methods employed for this purpose.[1]

UV-Vis Spectroscopy

Expertise & Rationale: This technique is highly effective when the two tautomers exhibit distinct electronic absorption spectra.[16] By measuring absorbance at wavelengths where one tautomer absorbs strongly and the other weakly, their relative concentrations can be determined using the Beer-Lambert law. The key to accuracy lies in obtaining the molar extinction coefficients (ε) for each pure tautomer, which is often the primary experimental challenge. This is overcome by using "locked" analogues (e.g., N-methyl for the keto/lactam form and O-methyl for the enol/lactim form) which cannot tautomerize.[13]

Protocol:

-

Preparation of Locked Analogues: Synthesize or procure N-methylquinolin-2-one and 2-methoxyquinoline (for the 2-system) or N-methylquinolin-4-one and 4-methoxyquinoline (for the 4-system).

-

Determine Molar Extinction Coefficients (ε):

-

Prepare a series of standard solutions of known concentrations for each locked analogue in the solvent of interest (e.g., ethanol, DMSO, cyclohexane).

-

Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum for each solution over a relevant range (e.g., 200-450 nm).

-

Using the Beer-Lambert law (A = εbc), calculate ε for each locked analogue at its λmax and at the λmax of its corresponding tautomer.

-

-

Analysis of Tautomeric Compound:

-

Prepare a solution of the quinolone compound of interest at a known total concentration in the same solvent.

-

Record its absorption spectrum.

-

Measure the absorbance at two distinct wavelengths (λ1 and λ2), ideally the λmax for each pure tautomer.

-

-

Data Calculation:

-

The total concentration (Ctotal) is the sum of the keto (Cketo) and enol (Cenol) concentrations.

-

The total absorbance at each wavelength is the sum of the contributions from each tautomer:

-

Aλ1 = (εketo,λ1 * b * Cketo) + (εenol,λ1 * b * Cenol)

-

Aλ2 = (εketo,λ2 * b * Cketo) + (εenol,λ2 * b * Cenol)

-

-

Solve the system of two simultaneous equations to find Cketo and Cenol.

-

Calculate the equilibrium constant: KT = [enol] / [keto].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is arguably the most definitive method for studying tautomeric equilibria in solution.[17][18] The chemical shifts of nuclei, particularly ¹H, ¹³C, and ¹⁵N, are highly sensitive to their local electronic environment, which differs significantly between tautomers.[19] Provided the rate of interconversion is slow on the NMR timescale, distinct signals for each tautomer will be observed. The tautomeric ratio can then be determined directly by integrating the signals corresponding to unique protons or carbons in each form.[13][20]

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound (5-10 mg) in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, D₂O) to a final volume of ~0.6 mL in an NMR tube. The choice of solvent is critical as it will influence the equilibrium position.[10]

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Ensure the spectral width is large enough to capture potentially downfield-shifted N-H or O-H protons.

-

Acquire a quantitative ¹³C NMR spectrum. This requires a longer relaxation delay between pulses to ensure accurate integration, especially for quaternary carbons like C=O.

-

-

Spectral Assignment & Analysis:

-

Identify unique, well-resolved signals for each tautomer.

-

For ¹H NMR: Look for the N-H proton (often a broad singlet >10 ppm for the lactam/keto form) versus the O-H proton (can be sharp or broad depending on exchange). Aromatic protons in different positions will also have distinct chemical shifts.[13]

-

For ¹³C NMR: The carbonyl carbon (C=O) of the keto/lactam form is a key diagnostic signal, typically appearing far downfield (~160-180 ppm).[7] The corresponding carbon in the enol/lactim form (C-OH) will be significantly upfield.

-

-

-

Data Calculation:

-

Integrate the area of a unique signal for the keto form (Iketo) and a corresponding unique signal for the enol form (Ienol). To ensure accuracy, these signals should represent the same number of nuclei (e.g., a single proton or carbon).

-

Calculate the mole fractions (X):

-

Xketo = Iketo / (Iketo + Ienol)

-

Xenol = Ienol / (Iketo + Ienol)

-

-

Calculate the equilibrium constant: KT = Xenol / Xketo.

-

Computational Chemistry Protocol

Expertise & Rationale: Computational methods, particularly Density Functional Theory (DFT), are indispensable for corroborating experimental findings and providing mechanistic insight.[21] By calculating the total electronic energy and thermal corrections for each tautomer, we can predict their relative thermodynamic stabilities (ΔG). The use of a Polarizable Continuum Model (PCM) allows for the simulation of solvent effects, providing a more realistic comparison with solution-phase experiments.[10]

Protocol:

-

Software: Utilize a standard quantum chemistry package (e.g., Gaussian, ORCA).

-

Structure Building: Construct the 3D structures of both tautomers (e.g., quinolin-2(1H)-one and 2-hydroxyquinoline).

-

Gas-Phase Optimization:

-

Perform a geometry optimization and frequency calculation for each tautomer in the gas phase.

-

Methodology: A common and reliable level of theory is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[15]

-

Validation: Confirm that the optimization has converged to a true energy minimum by ensuring there are no imaginary frequencies.

-

-

Solution-Phase Optimization:

-

Using the gas-phase optimized structures as a starting point, repeat the optimization and frequency calculations.

-

Methodology: Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), specifying the solvent used in experimental work (e.g., water, DMSO).[10]

-

-

Energy Calculation & Analysis:

-

Extract the Gibbs free energy (or electronic energy, if comparing at 0 K) from the output files for each tautomer in both the gas phase and solution.

-

Calculate the relative energy difference: ΔE = Eenol/lactim - Eketo/lactam. A negative value indicates the enol/lactim is more stable.

-

The equilibrium constant can be estimated using the equation: ΔG = -RT ln(KT).

-

Summary of Findings and Data

The following tables summarize the established preferences for these tautomeric systems.

Table 1: Quinolin-2(1H)-one vs. 2-Hydroxyquinoline

| Parameter | Finding | Conditions | Rationale | Reference(s) |

| Predominant Form | Quinolin-2(1H)-one (Lactam) | Solution & Solid State | Greater stability of amide group; H-bonded dimerization. | [5][13] |

| Energy Difference (ΔE) | Lactam more stable by ~5 kcal/mol | In Water | Stabilization of the more polar lactam form. | [13] |

| Energy Difference (ΔE) | Lactim more stable by 0.3 kcal/mol | Gas Phase | Absence of solvent stabilization and dimerization. | [13] |

| Spectroscopic Data | C=O stretch in IR; ¹³C signal >160 ppm | DMSO-d₆ | Confirms presence of carbonyl group. | [7] |

Table 2: Quinolin-4(1H)-one vs. Quinolin-4-ol

| Parameter | Finding | Conditions | Rationale | Reference(s) |

| Predominant Form | Quinolin-4(1H)-one (Keto) | Generally in solution | Balance of polarity vs. aromaticity, often favoring the keto form. | [7] |

| Equilibrium Shift | Enol form can be favored | H-bond accepting substituent at C3 | Stabilization via intramolecular H-bond. | [9] |

| Aromaticity | Enol form is fully aromatic | N/A | Both rings retain aromatic character. | [15] |

| Spectroscopic Data | ¹³C signal for C4 is key differentiator | DMSO-d₆ | Large chemical shift difference between C=O and C-OH. | [7] |

Conclusion for the Field

The tautomeric equilibria of quinolin-2(1H)-one and quinolin-4(1H)-one systems are governed by a sophisticated interplay of structural and environmental factors. For the 2-substituted system, the thermodynamic stability of the amide functionality overwhelmingly favors the quinolin-2(1H)-one lactam form in condensed phases. For the 4-substituted system, the balance is more delicate, with the energetic penalty of losing aromaticity in the quinolin-4(1H)-one keto form competing with its potential for solvent stabilization.

For researchers in drug development, a failure to correctly identify the predominant tautomer can lead to flawed structure-activity relationship (SAR) models and incorrect predictions of drug-target interactions. The integrated application of high-resolution NMR spectroscopy, confirmatory UV-Vis analysis, and predictive DFT calculations provides a self-validating system for the unambiguous characterization of these crucial equilibria. This multi-pronged approach empowers scientists to design novel therapeutics with a precise understanding of the molecular form responsible for biological activity.

References

-

Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

-

SEDICI. (2010, July 21). Solvent effects on tautomerics equilibria in b-ketonitriles: NMR and theoretical studies. [Link]

-

ScienceDirect. Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. [Link]

-

Bohrium. (2006, November 1). The use of NMR spectroscopy to study tautomerism. [Link]

-

National Center for Biotechnology Information (PMC). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. [Link]

-

ResearchGate. (2025, August 7). The Use of NMR Spectroscopy to Study Tautomerism. [Link]

-

Royal Society of Chemistry Publishing. (1953). The Effect of Solvents on the Tautomeric Equilibria of 4-Arylazo-1-Naphthols and the ortho-Effect. [Link]

-

MDPI. (2020, October 29). Tautomerism Detected by NMR. [Link]

-

Beilstein Journals. (2018). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2016, June 21). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. [Link]

-

Royal Society of Chemistry Publishing. Ketone–enol tautomerism, polymorphism, mechanofluorochromism and solid-state acidochromism of isoquinolinone–arylidenehydrazine derivatives. [Link]

-

National Center for Biotechnology Information (PMC). (2020, November 20). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. [Link]

-

ACS Publications. (2015, November 9). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. [Link]

-

Royal Society of Chemistry Publishing. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. [Link]

-

ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

-

MDPI. (2025, March 27). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

-

ScienceDirect. (2021, May 26). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. [Link]

-

MDPI. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]

-

askIITians. (2025, March 8). What is Lactam Lactim Tautomerism? [Link]

-

National Center for Biotechnology Information (PMC). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. [Link]

-

Joseph A DiVerdi. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

-

ACS Publications. (2021, March 12). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. [Link]

-

Royal Society of Chemistry Publishing. Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. [Link]

-

DIAL@UCLouvain. Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. [Link]

-

Oxford Reference. Lactam-lactim tautomerism. [Link]

-

ResearchGate. Tautomerisation of quinoline-2(1H)-one and quinoline-4(1H)-one moieties. [Link]

-

National Center for Biotechnology Information (PMC). (2022, March 10). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. [Link]

-

Ivan Huc. Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. [Link]

-

Vedantu. (2024). What is Lactam Lactim Tautomerism class 11 chemistry CBSE. [Link]

-

Taylor & Francis Online. (2006, September 24). Thermochemical Investigations of Tautomeric Equilibrium. Variation of the Calculated Equilibrium Constant with Binary Solvent Composition. [Link]

-

Longdom Publishing. (2013, January 30). Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. [Link]

-

Patsnap Eureka. (2025, April 7). Tautomerization Explained: Keto-Enol and Other Common Types. [Link]

-

National Center for Biotechnology Information (PubChem). 2-Hydroxyquinoline. [Link]

-

ResearchGate. (2015, July 15). Is 2-quinolinone and 2-quinolone the same? [Link]

-

SpringerLink. (2022, April 11). A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. [Link]

-

Frontiers. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. [Link]

-

Wikipedia. 4-Quinolone. [Link]

-

ResearchGate. Structures of quinoline (I), quinolin-4(1H)-one (II), and the two natural derivatives (E). [Link]

-

MDPI. (2021). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]

-

Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. What is Lactam Lactim Tautomerism? - askIITians [askiitians.com]

- 3. Tautomerization Explained: Keto-Enol and Other Common Types [eureka.patsnap.com]

- 4. What is Lactam Lactim Tautomerism class 11 chemistry CBSE [vedantu.com]

- 5. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oxfordreference.com [oxfordreference.com]

- 7. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. 296. The effect of solvents on the tautomeric equilibria of 4-arylazo-1-naphthols and the ortho-effect - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 11. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 18. cores.research.asu.edu [cores.research.asu.edu]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of Cabozantinib from 4-Hydroxy-6,7-dimethoxyquinoline

[1][2][3][4]

Executive Summary & Chemical Strategy

Cabozantinib is a potent, multi-targeted tyrosine kinase inhibitor (TKI) primarily acting against c-Met and VEGFR2 .[1] Structurally, it consists of a quinoline core linked via an ether bridge to a functionalized phenyl ring, which is further capped with a cyclopropane-1,1-dicarboxamide moiety.

This protocol addresses the synthesis starting from the heterocyclic core: 4-hydroxy-6,7-dimethoxyquinoline .[2][3][4]

Nomenclature Clarification

The user-specified starting material, 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one, suggests a 2,4-dione structure. However, in the context of Cabozantinib synthesis, the standard precursor is 4-hydroxy-6,7-dimethoxyquinoline (often existing in equilibrium with 6,7-dimethoxyquinolin-4(1H)-one ).

-

Protocol Assumption: This guide utilizes the standard 4-hydroxy/4-oxo precursor.

-

Critical Note: If the starting material is indeed the 2-oxo-4-hydroxy variant (a carbostyril derivative), it requires a specific dechlorination step (2,4-dichloro

4-chloro) which is not covered in the standard industrial route below.

Retrosynthetic Logic

The synthesis is executed in three high-fidelity phases:

-

Activation: Conversion of the 4-hydroxyl group to a 4-chloro leaving group (Chlorodehydroxylation).

-

Core Assembly (SNAr): Nucleophilic aromatic substitution with 4-aminophenol to establish the ether bridge.

-

Side-Chain Coupling: Amidation of the resulting aniline with the pre-fabricated cyclopropane linker.

Reaction Pathway Visualization

The following diagram illustrates the convergent synthesis workflow.

Caption: Convergent synthesis route from 4-hydroxy-6,7-dimethoxyquinoline to Cabozantinib via chlorination and ether linkage.

Detailed Experimental Protocols

Phase 1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline

This step activates the quinoline ring for the subsequent nucleophilic attack. The use of Phosphorus Oxychloride (POCl3) is standard, but strict temperature control is required to prevent decomposition.

Reagents:

-

4-Hydroxy-6,7-dimethoxyquinoline (1.0 eq)

-

Phosphorus Oxychloride (POCl3) (5.0 - 10.0 eq)

-

Solvent: Acetonitrile (MeCN) or Toluene (optional; neat reaction is common).

Protocol:

-

Setup: Charge a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2) with 4-hydroxy-6,7-dimethoxyquinoline.

-

Addition: Carefully add POCl3. If the reaction is performed on a large scale (>50g), add POCl3 dropwise to control the exotherm.

-

Reaction: Heat the mixture to reflux (approx. 100–110 °C) for 3–5 hours.

-

Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or HPLC.[5] The starting material peak should disappear completely.

-

-

Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Slowly pour the reaction mass into a stirred mixture of crushed ice and water. Maintain temperature <20°C.

-

Neutralization: Adjust pH to ~8–9 using saturated aqueous K2CO3 or 50% NaOH solution. A precipitate will form.

-

Isolation: Filter the solid, wash copiously with water to remove phosphate salts, and dry in a vacuum oven at 50°C.

-

Purification: Recrystallize from Ethyl Acetate/Methanol if purity is <98%.

Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.

Phase 2: Synthesis of 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline

This is the critical SNAr step. The electron-deficient 4-chloroquinoline reacts with the phenoxide generated from 4-aminophenol.

Reagents:

-

4-Chloro-6,7-dimethoxyquinoline (1.0 eq)

-

4-Aminophenol (1.2 eq)

-

Base: Potassium tert-butoxide (KOtBu) (1.5 eq) or NaH.

-

Solvent: Anhydrous DMF or DMAc.

Protocol:

-

Phenoxide Formation: In a separate flask, dissolve 4-aminophenol in anhydrous DMF under Nitrogen. Add KOtBu portion-wise at 0–5°C. Stir for 30 mins to generate the phenoxide.

-

Coupling: Add the 4-chloro-6,7-dimethoxyquinoline to the phenoxide solution.

-

Heating: Heat the mixture to 100–120°C for 6–12 hours.

-

Mechanistic Insight: The high temperature is necessary to overcome the activation energy of the SNAr reaction on the electron-rich dimethoxy-quinoline ring.

-

-

Work-up: Cool to room temperature. Pour into ice-water (10x volume). The product usually precipitates.

-

Isolation: Filter the solid. Wash with water and diethyl ether (to remove unreacted aniline).

-

Drying: Dry under vacuum.

Expected Yield: 70–80% Data Check: Mass Spec (ESI) m/z = 297.1 [M+H]+.

Phase 3: Final Coupling to Cabozantinib

The final step couples the ether-amine intermediate with the cyclopropane linker.

Linker Preparation (Pre-requisite):

-

Component: 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid.[6][7][8]

-

Source: Commercially available or synthesized by reacting 1,1-cyclopropanedicarboxylic acid with 4-fluoroaniline (1.0 eq) using SOCl2.

Protocol:

-

Activation: Dissolve the Linker Acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes at RT.

-

Alternative: Convert the acid to the acid chloride using Oxalyl Chloride/DMF (cat.) in DCM, then remove solvent and react with the amine.

-

-

Coupling: Add the 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline (from Phase 2) to the activated acid mixture.

-

Reaction: Stir at 40–60°C for 12–24 hours.

-

Work-up: Quench with water. Extract with Ethyl Acetate (3x). Wash organics with 5% LiCl (to remove DMF), NaHCO3, and Brine.

-

Purification: Flash column chromatography (DCM/MeOH gradient) or recrystallization from Methanol/Water.

Expected Yield: 65–75% Final Purity: >99% (HPLC).

Quantitative Data Summary

| Parameter | 4-Cl-Quinoline (Intermediate 1) | Ether-Aniline (Intermediate 2) | Cabozantinib (Final) |

| Molecular Weight | 223.66 g/mol | 296.32 g/mol | 501.51 g/mol |

| Appearance | Pale Yellow Solid | Brown/Tan Solid | White/Off-White Solid |

| Melting Point | 132–136 °C | 210–215 °C | 195–205 °C (Form dependent) |

| Key 1H NMR Signal | |||

| Mass Spec (M+H) | 224.0 | 297.1 | 502.2 |

Troubleshooting & Optimization

-

Incomplete Chlorination: If the POCl3 reaction stalls, add a catalytic amount of DMF (Vilsmeier-Haack type activation).

-

Regioselectivity Issues: In the final coupling, ensure the Linker Acid is high purity. If using the acid chloride method, avoid excess heating to prevent degradation of the cyclopropane ring.

-

Impurity Profile: A common impurity is the bis-amide if the linker synthesis (reaction of cyclopropane diacid with fluoroaniline) was not controlled. Ensure the linker is the mono-acid mono-amide before the final step.

References

-

Yakes, F. M., et al. (2011). Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth. Molecular Cancer Therapeutics. Link

-

Laus, G., et al. (2016). Crystal Structures of Intermediates in a New Synthesis of Antitumor Drug Cabozantinib.[8] Heterocycles.[7][3][5][8][9][10] Link

-

Lamb, P. (2012). Process for the preparation of cabozantinib.[6][2][7][3][1][8][9][11][12][13] World Intellectual Property Organization, WO2012109510A1. Link

-

BenchChem. (2025).[4] 4-Chloro-6,7-dimethoxyquinoline Physical and Chemical Properties.Link

-

ChemicalBook. (2025).[8] Cabozantinib Synthesis and Intermediate Pathways.[2][7][3][8][9][11][12][13]Link

Sources

- 1. Cabozantinib synthesis - chemicalbook [chemicalbook.com]

- 2. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 3. CN105111141A - Cabozantinib intermediate 4-hydroxy-6,7-dimethoxyquinoline and preparation method thereof - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20240190825A1 - Process for preparation of cabozantinib - Google Patents [patents.google.com]

- 7. An Improved Process For Preparation Of Cabozantinib S Malate [quickcompany.in]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. guidechem.com [guidechem.com]

- 12. mdpi.com [mdpi.com]

- 13. 4-chloro-6,7-dimethoxyquinoline | 35654-56-9 [chemicalbook.com]

Application Note: High-Efficiency Microwave-Assisted Synthesis of 6,7-Dimethoxy-4-hydroxyquinoline

Executive Summary

The 6,7-dimethoxy-4-hydroxyquinoline scaffold is a critical pharmacophore in medicinal chemistry, serving as the structural backbone for potent tyrosine kinase inhibitors (e.g., Cabozantinib, Lenvatinib) and various antimalarial agents. Traditional synthesis via the Gould-Jacobs reaction requires prolonged heating at extreme temperatures (>250 °C), often resulting in charring, low yields, and difficult purification.

This guide details an optimized Microwave-Assisted Synthesis (MAS) protocol. By leveraging the dielectric heating properties of polar intermediates, this method reduces total reaction time from 12+ hours to under 60 minutes while increasing yield purity. The protocol utilizes a sequential "telescoped" approach to manage pressure and maximize conversion efficiency.

Mechanistic Pathway & Rationale

The synthesis follows a modified Gould-Jacobs reaction pathway. Microwave irradiation is particularly effective here because the rate-determining step—the thermal cyclization of the enamine intermediate—has a high activation energy barrier that is rapidly surmounted by direct molecular heating.

Reaction Scheme

-

Condensation: 3,4-Dimethoxyaniline reacts with Diethyl ethoxymethylenemalonate (DEEM) to form an enamine.

-

Cyclization: Thermal closure of the pyridine ring to form the quinoline ester.

-

Saponification & Decarboxylation: Hydrolysis of the ester followed by CO₂ extrusion to yield the final 4-hydroxyquinoline.[1]

Figure 1: Mechanistic pathway for the microwave-assisted synthesis of 6,7-dimethoxy-4-hydroxyquinoline.

Experimental Protocol

Safety Warning: This protocol involves heating solvents near or above their flash points under pressure. Use only dedicated microwave synthesis reactors (e.g., Biotage Initiator, CEM Discover, Anton Paar Monowave) with certified pressure vessels. Do not use domestic microwave ovens.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]

-

Reactants: 3,4-Dimethoxyaniline (1.0 equiv), Diethyl ethoxymethylenemalonate (DEEM, 1.1 equiv).

-

Solvents: Diphenyl ether (high boiling point medium), Ethanol, 2M NaOH (aq).

-

Equipment: Single-mode microwave reactor, 10-20 mL silicon carbide (SiC) or heavy-walled glass vials, magnetic stir bars.

Step-by-Step Procedure

Stage 1: Enamine Formation (Condensation)

Rationale: This step is exothermic but requires heat to drive off ethanol and push equilibrium forward.

-

Charge: In a 10 mL microwave vial, add 3,4-dimethoxyaniline (1.53 g, 10 mmol) and DEEM (2.37 g, 11 mmol).

-

Mix: Add a magnetic stir bar. No solvent is necessary (neat reaction) as the mixture melts upon heating.

-

Irradiate:

-

Temp: 140 °C

-

Time: 10 minutes

-

Power: Dynamic (Max 150 W)

-

Stirring: High

-

-

Result: The mixture solidifies into a yellow/off-white cake (the enamine) upon cooling.

Stage 2: Cyclization (The Critical Step)

Rationale: High temperature (>250°C) is mandatory.[2] Diphenyl ether is used as a heat sink to prevent localized charring (hotspots) which is common in neat microwave heating of solids.

-

Solvent Addition: Add 3.0 mL of Diphenyl ether (or Dowtherm A) to the solidified enamine from Stage 1.

-

Seal: Cap the vial with a high-integrity septum.

-

Irradiate:

-

Temp: 280 °C (Note: Ensure vessel is rated for this temp; SiC vials recommended).

-

Time: 15 minutes

-

Pressure Limit: Set to 20 bar (safety cutoff).

-

Absorption Level: High.

-

-

Workup:

Stage 3: Hydrolysis & Decarboxylation

Rationale: Microwave heating accelerates the saponification and the subsequent decarboxylation, which is historically the "bottleneck" step.

-

Resuspend: Place the solid ester (from Stage 2) into a fresh 20 mL microwave vial.

-

Reagents: Add 10 mL of 10% NaOH (aq) and 2 mL Ethanol (to aid solubility).

-

Irradiate:

-

Temp: 180 °C

-

Time: 20 minutes

-

-

Isolation:

Workflow Visualization

Figure 2: Operational workflow for the sequential microwave synthesis.

Data Analysis & Optimization

Yield Comparison: Conventional vs. Microwave

The following data highlights the efficiency gains using the microwave protocol compared to standard thermal reflux (Dowtherm A reflux).

| Parameter | Conventional Thermal Reflux | Microwave Protocol (This Work) |

| Total Reaction Time | 12 - 16 Hours | ~45 Minutes |

| Cyclization Temp | 250 °C (Slow ramp) | 280 °C (Rapid ramp) |

| Solvent Volume | High (50-100 mL) | Low (3 mL) |

| Overall Yield | 45 - 55% | 80 - 90% |

| Purity (HPLC) | 85 - 90% (requires recrystallization) | >95% (often requires no further purification) |

Troubleshooting Guide

-

Issue: Incomplete Cyclization (Intermediate remaining)

-

Cause: Temperature did not reach the activation threshold (250°C) effectively.

-

Fix: Ensure you are using a solvent with a high loss tangent or high boiling point (Diphenyl ether). If using a SiC vessel (which absorbs MW), ensure the power settings are optimized for "non-polar" heating profiles.

-

-

Issue: Vessel Over-Pressurization

-

Cause: Ethanol byproduct from the condensation step was not removed or excessive solvent volume.

-

Fix: The condensation step (Stage 1) releases ethanol.[1] If performing a one-pot reaction, vent the vessel between Stage 1 and Stage 2.

-

-

Issue: Charring/Black Product

-

Cause: Localized superheating ("hotspots") in the solid state.

-

Fix: Never run the cyclization step completely dry. Always use a minimal amount of Diphenyl ether or Dowtherm A to distribute heat.

-

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

-

Biotage Application Note AN056. (2015). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C. Biotage.

-

Seijas, J. A., et al. (2000).[7] Microwave Synthesis of 4-Hydroxyquinazolines. Molecules.

-

Zaman, A., et al. (2015).[8] Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry.

-

ECHEMI. (2025). 6,7-Dimethoxy-4-hydroxyquinoline Manufacturing and Properties. ECHEMI Chemical Database.

Sources

using 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one as a kinase inhibitor scaffold

Abstract

The 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from but structurally related to the quinoline core found in FDA-approved inhibitors like Cabozantinib. This application note details the synthetic access, structural functionalization, and biochemical evaluation of this scaffold. We provide a validated protocol for synthesizing the core via the malonanilide cyclization route and outline a structure-activity relationship (SAR) strategy for targeting the ATP-binding hinge region of tyrosine kinases (e.g., VEGFR2, c-Met).

Introduction: The Pharmacophore & Binding Mode[1]

The this compound scaffold (often in tautomeric equilibrium with 2,4-dihydroxyquinoline) mimics the purine ring of ATP, making it an ideal "hinge binder" for Type I and Type II kinase inhibitors.

-

Hinge Interaction: The lactam moiety (N1-H/C2=O) and the C4-hydroxyl/keto group provide a classic Donor-Acceptor-Donor (D-A-D) or Acceptor-Donor (A-D) motif, capable of forming bidentate hydrogen bonds with the backbone residues of the kinase hinge region.

-

Solvent Exposure: The C3 position offers a vector to extend into the solvent front, suitable for solubilizing groups (e.g., morpholine, piperazine).

-

Hydrophobic Pocket: The 6,7-dimethoxy pattern is critical. It sits in the hydrophobic pocket, often interacting with the "gatekeeper" residue or the floor of the ATP binding site, mimicking the adenosine of ATP.

Note on Nomenclature: Researchers often confuse this scaffold with 6,7-dimethoxyquinolin-4(1H)-one (the Cabozantinib intermediate). The scaffold discussed here possesses a carbonyl at C2, creating a 2-quinolone (carbostyril) system, which alters the H-bonding vectors compared to the standard quinoline core.

Chemical Synthesis Protocol

The most robust route to this compound is the cyclization of the corresponding malonanilide. This method avoids the harsh conditions of the Gould-Jacobs reaction often used for the related 4-quinolones.

Protocol A: Synthesis of the Core Scaffold

Reagents:

-

3,4-Dimethoxyaniline (CAS: 6315-89-5)

-

Diethyl malonate (CAS: 105-53-3)

-

Polyphosphoric Acid (PPA) or Diphenyl Ether

-

Phosphorus Oxychloride (POCl3) – For activation (Step 3)

Step 1: Formation of the Malonanilide

-

In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3,4-dimethoxyaniline (1.0 eq) in excess diethyl malonate (1.5 eq).

-

Heat the mixture to 150°C for 4–6 hours. Ethanol byproduct will distill off; monitor the volume in the trap to gauge reaction progress.

-

Cool the mixture. The intermediate, ethyl 3-((3,4-dimethoxyphenyl)amino)-3-oxopropanoate, may precipitate or remain as an oil.

-

Purification: Triturate with cold ethanol/hexane to isolate the solid intermediate.

Step 2: Cyclization to 4-Hydroxy-2-quinolone

-

Mix the intermediate from Step 1 with Polyphosphoric Acid (PPA) (approx. 5–10 g per gram of substrate).

-

Heat to 120–130°C for 2 hours with mechanical stirring. Critical: Do not overheat (>140°C) to avoid charring the electron-rich dimethoxy ring.

-

Cool to ~60°C and slowly pour the viscous syrup into crushed ice/water with vigorous stirring.

-

Adjust pH to ~4–5 using NaOH solution. The product, This compound , will precipitate as an off-white solid.

-

Filter, wash with water, and dry under vacuum.[1]

Step 3: Functional Activation (Optional but Recommended) To attach "tails" for kinase selectivity, convert the C4-hydroxy to a chloride.

-

Suspend the product in neat POCl3 (5 eq).

-

Reflux (105°C) for 3 hours. The suspension will clear as the 4-chloro-6,7-dimethoxyquinolin-2(1H)-one forms.

-

Quench carefully into ice water. Safety Warning: POCl3 reacts violently with water.

Visualization: Synthesis & Binding Logic

The following diagram illustrates the synthesis workflow and the pharmacophore mapping strategy.

Caption: Synthesis pathway of the 2-quinolone scaffold and its pharmacophore mapping within the ATP-binding pocket. The 4-position is the key vector for extending into the solvent front.

Biochemical Evaluation Protocol

Once the scaffold is functionalized (e.g., via SNAr at C4 with an amine), its inhibitory potency must be quantified. We recommend the ADP-Glo™ Kinase Assay (Promega) due to its resistance to fluorescence interference common with quinoline heterocycles.

Protocol B: IC50 Determination (ADP-Glo)

Materials:

-

Substrate (Poly E4Y or specific peptide)

-

ATP (Ultrapure)

-

ADP-Glo Reagent & Kinase Detection Reagent

Workflow:

-

Compound Preparation: Prepare a 10 mM stock of the inhibitor in 100% DMSO. Perform a 10-point serial dilution (1:3) in kinase buffer (ensure final DMSO < 1%).

-

Enzyme Reaction (5 µL):

-

Add 2 µL of Kinase/Substrate mix to a 384-well white plate.

-

Add 1 µL of Compound (at varying concentrations).

-

Incubate for 10 min at RT (allows compound to bind hinge).

-

Initiate reaction with 2 µL of ATP (at

concentration). -

Incubate for 60 min at RT.

-

-

ADP Generation Stop (5 µL): Add 5 µL of ADP-Glo Reagent. Incubate 40 min. (Depletes remaining ATP).

-

Detection (10 µL): Add 10 µL of Kinase Detection Reagent. Incubate 30 min. (Converts ADP to Light).

-

Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

-

Analysis: Fit data to a sigmoidal dose-response equation:

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes how modifications to the this compound core typically affect kinase potency and physical properties.

| Position | Modification | Effect on Potency/Properties |

| N1 | Methylation | Decreases Potency. Removes the H-bond donor capability critical for hinge binding in many kinases. |

| C2 | Carbonyl (=O) | Essential. Acts as H-bond acceptor. Reduction to quinoline (removing =O) changes the scaffold to the Cabozantinib-type core. |

| C3 | Halogen (F/Cl) | Increases Potency. Fills small hydrophobic pockets in the hinge region; improves metabolic stability. |

| C4 | -OH vs -Cl vs -NH-R | Vector Point. -OH is the scaffold precursor. -NH-R (via SNAr on Cl) allows extension into the solvent front to improve solubility and selectivity. |

| C6/C7 | Methoxy (-OMe) | Optimal. The 6,7-dimethoxy motif is a "privileged" fit for the adenine binding pocket. Bulky groups here often clash with the pocket floor. |

Troubleshooting & Expert Tips

-

Solubility: The 6,7-dimethoxyquinolin-2-one core is extremely planar and crystalline, leading to poor aqueous solubility.

-

Solution: Always introduce a solubilizing "tail" at C4 (e.g., N-methylpiperazine) or C3.

-

-

Regioselectivity during Synthesis: In the malonanilide cyclization, ring closure usually occurs para to the stronger activating group. With 3,4-dimethoxy, the 6,7-isomer is favored, but trace 5,6-isomers may form.

-

Validation: Use 1H NMR (NOE) to confirm the 6,7-substitution pattern. The C5 and C8 protons will appear as singlets in the 6,7-isomer.

-

-

Tautomerism: Be aware that in solution, the 4-hydroxy-2-quinolone exists in equilibrium with 2,4-quinolinedione. This does not affect the synthesis but matters for docking simulations (ensure you dock both tautomers).

References

-

Synthesis of Quinolone Scaffolds

- Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

-

Source:

-

Kinase Inhibitor Binding Modes

-

Roskoski, R. Jr. (2016).[6] "Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites." Pharmacological Research.

-

Source:

-

-

Related Scaffold (Cabozantinib)

-

Yakes, F. M., et al. (2011). "Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth."[2] Molecular Cancer Therapeutics.

-

Source:

-

-

ADP-Glo Assay Validation

- Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

-

Source:

-

Patent Literature on 6,7-Dimethoxy Scaffolds

Sources

- 1. echemi.com [echemi.com]

- 2. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 3. guidechem.com [guidechem.com]

- 4. evitachem.com [evitachem.com]

- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. jofamericanscience.org [jofamericanscience.org]

- 7. researchgate.net [researchgate.net]

Application Note: Gould-Jacobs Reaction for Quinolone Intermediate Synthesis

Abstract

The quinolone and specifically the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents, including the highly successful fluoroquinolone class.[1] The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone synthetic strategy for accessing these vital 4-hydroxyquinoline derivatives.[2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the conditions and protocols for synthesizing quinolinone intermediates using this venerable reaction. We will delve into the reaction mechanism, provide step-by-step classical and modern protocols, offer insights into process optimization and troubleshooting, and discuss the reaction's broader applications.

Introduction: The Enduring Relevance of the Gould-Jacobs Reaction

The synthesis of heterocyclic compounds is a central theme in drug discovery. The quinolone ring system, in particular, is of immense interest due to its prevalence in a wide array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[2] The Gould-Jacobs reaction provides a robust and versatile pathway to 4-hydroxyquinoline derivatives, which are key precursors to these pharmaceuticals.[3][5]

The classical reaction sequence involves two primary stages:

-

Condensation: An aniline reacts with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), to form a stable anilidomethylenemalonate intermediate.[2][3]

-

Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular electrocyclization to form the quinoline ring system.[2][3]

Subsequent steps, such as saponification (hydrolysis) of the resulting ester and decarboxylation, can be employed to yield the core 4-hydroxyquinoline structure.[3] While traditionally demanding harsh thermal conditions, modern adaptations, including microwave-assisted synthesis, have significantly improved efficiency, reduced reaction times, and increased yields.[2][6]

Reaction Mechanism and Rationale

Understanding the mechanism is critical for troubleshooting and optimization. The reaction proceeds through a well-defined pathway.

Step 1: Condensation (Formation of Anilinomethylenemalonate) The synthesis begins with a nucleophilic attack by the aniline's amino group on the electron-deficient β-carbon of DEEM. This is followed by the elimination of an ethanol molecule to generate the key vinylogous amide intermediate, diethyl 2-((phenylamino)methylene)malonate.[2][3] This step is typically conducted at moderate temperatures (100-130 °C) and can often be performed neat.

Step 2: Thermal Intramolecular Cyclization This is the yield-determining and most demanding step of the reaction. It requires substantial thermal energy (typically >250 °C) to drive a 6-electron electrocyclization onto one of the ortho positions of the aniline ring.[2][7] The high activation energy is necessary to overcome the aromaticity of the aniline ring. This is followed by the elimination of a second molecule of ethanol to re-aromatize and form the stable heterocyclic system.

Step 3: Tautomerization The initial cyclized product, an ethyl 4-hydroxyquinoline-3-carboxylate, exists in equilibrium with its more stable keto tautomer, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.[3]

Caption: Mechanism of the Gould-Jacobs Reaction.

Experimental Protocols

Two primary methodologies are presented: a classical thermal protocol and a modern microwave-assisted protocol.

Protocol 1: Classical Synthesis of Ethyl 7-Chloro-4-hydroxyquinoline-3-carboxylate

This protocol details the synthesis of a key intermediate used in the production of Chloroquine, starting from m-chloroaniline.[8]

Materials and Reagents:

-

m-Chloroaniline (Reagent Grade, ≥99%)

-

Diethyl ethoxymethylenemalonate (DEEM) (Reagent Grade, ≥98%)

-

Diphenyl ether (High-boiling solvent, ≥99%)

-

Hexane or Cyclohexane (ACS Grade)

-

Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer, thermometer

-

Filtration apparatus (Büchner funnel, filter paper)

Step-by-Step Methodology:

Caption: Classical Gould-Jacobs Synthesis Workflow.

-

Condensation: In a round-bottom flask, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture with stirring at approximately 100-130 °C for 1-2 hours.[2][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline and the formation of the intermediate. Ethanol produced as a byproduct can be removed under reduced pressure. The resulting crude anilinomethylenemalonate is often a viscous oil or low-melting solid and can be used directly in the next step.[2]

-

Thermal Cyclization: In a separate three-necked flask equipped with a mechanical stirrer and a thermometer, pre-heat a volume of diphenyl ether sufficient to create a stirrable slurry (approx. 5-10 mL per gram of intermediate) to 250 °C.[1][2][8] Causality: Using a pre-heated, high-boiling inert solvent ensures rapid and uniform heating, which is crucial for minimizing side reactions and decomposition that can occur with slow heating ramps.[5][7] Carefully add the crude intermediate from Step 1 to the hot diphenyl ether. Maintain the vigorous reflux at ~250 °C for 30-60 minutes.[2]

-

Work-up and Purification: Cool the reaction mixture to room temperature. The desired product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, should precipitate from the solvent.[1][2] Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation and create a filterable slurry.[2] Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove residual diphenyl ether. The product can be further purified by recrystallization if necessary. Yields for this step are typically high (90-96%).[8]

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This modern protocol offers a significant reduction in reaction time by utilizing microwave irradiation for the cyclization step.[2][6]

Materials and Reagents:

-

Aniline (Reagent Grade, ≥99%)

-

Diethyl ethoxymethylenemalonate (DEEM) (Reagent Grade, ≥98%)

-

Microwave synthesis system (e.g., Biotage® Initiator+)

-

Microwave vial (2-5 mL) with a magnetic stir bar

-

Acetonitrile (Ice-cold, for washing)

-

Filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a 2.5 mL microwave vial, add aniline (1.0 eq, e.g., 2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (3.0 eq, e.g., 6.0 mmol).[2][6] Causality: In this solvent-free approach, the excess DEEM serves as both a reagent and a high-boiling solvent, facilitating efficient energy transfer from the microwave field.[2]

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 250 °C and hold for a specified time (e.g., 10-20 minutes).[6] Trustworthiness: The pressure and temperature are monitored in real-time by the synthesis system, ensuring a controlled and reproducible reaction environment.

-

Isolation and Purification: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[2] Filter the solid product and wash it with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and any soluble impurities.[6] Dry the resulting solid under vacuum. Purity is often >95% without further purification.[6]

Process Optimization and Troubleshooting

The success of the Gould-Jacobs reaction is highly dependent on carefully controlled parameters. The thermal cyclization step is particularly sensitive and is the primary focus of optimization efforts.

| Parameter | Effect on Reaction & Optimization Strategy |

| Aniline Substituents | Electronic Effects: Electron-donating groups (EDGs) at the meta-position of the aniline facilitate cyclization. Electron-withdrawing groups (EWGs) can hinder the reaction, requiring more forcing conditions (higher temperatures, longer times).[2][3][5] Steric Effects: Bulky ortho-substituents can direct the cyclization to the other, less-hindered ortho position, controlling regioselectivity.[5][9] |

| Cyclization Temperature | Critical for Success: Temperatures below 240-250 °C often result in incomplete or failed cyclization. Risk of Decomposition: Excessively high temperatures or prolonged heating times can lead to product degradation and side reactions, reducing yield.[5][6][7] Optimal conditions often involve finding a balance, such as 250 °C for 30-60 minutes.[2] |

| Choice of Solvent | Essential for High Yields: High-boiling, inert solvents like diphenyl ether, Dowtherm A, or mineral oil are crucial for achieving the necessary temperatures and ensuring efficient heat transfer.[5][7] Using these solvents can increase cyclization yields to over 90%.[5] Causality: These solvents prevent localized overheating and decomposition that can occur when heating the intermediate neat. |

| Regioselectivity | Challenge with Asymmetric Anilines: When using asymmetrically substituted anilines, a mixture of regioisomers can form.[7][9] The outcome is controlled by a combination of steric and electronic factors.[5][9] Careful selection of the starting aniline or subsequent chromatographic separation may be necessary. |

| Modern Alternatives | Microwave Synthesis: Dramatically reduces reaction times from hours to minutes and can improve yields by minimizing degradation.[2][6] Acid Catalysis: Reagents like Eaton's reagent (P₂O₅ in methanesulfonic acid) can promote cyclization under milder conditions (e.g., 80-100 °C), avoiding the need for very high-boiling solvents.[10] |

Common Troubleshooting Scenarios:

-

Low Yield: Often due to incomplete cyclization. Ensure the temperature reaches at least 250 °C and that the solvent is appropriate. Consider using microwave synthesis or a catalyst like Eaton's reagent.[5][10]

-

Product Decomposition (dark tarry mixture): The temperature may be too high or the heating time too long. Reduce reaction time or use a slightly lower temperature.[5][6]

-

Formation of Regioisomers: This is an inherent challenge. If separation is difficult, reconsider the synthetic strategy or the choice of starting aniline.[9]

Applications in Drug Development

The Gould-Jacobs reaction is not merely an academic curiosity; it is a workhorse in the pharmaceutical industry for building the quinolone core. Most notably, it is a key step in the synthesis of many fluoroquinolone antibiotics.[1][11] The resulting ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate is then further functionalized, for example, through N-alkylation and nucleophilic aromatic substitution at other positions on the aromatic ring to produce final active pharmaceutical ingredients (APIs) like Ciprofloxacin, Norfloxacin, and Levofloxacin.[1][7][12]

References

- Benchchem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.

- Wikipedia. (n.d.). Gould–Jacobs reaction.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- MDPI. (2025, January 3).

- Benchchem. (2025). Optimization of reaction conditions for quinolone synthesis.

- Benchchem. (2025). Synthesis of Quinolone-Class Antibacterial Agents: A Technical Guide.

- Molecules. (n.d.). Synthesis of Fluoroquinolone Antibiotics.

- Biotage. (2012).

- MDPI. (2025, January 3).

- Who we serve. (2013, March 13).

- R. G. Gould, W. A. Jacobs. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc. 61, 2890.

- Benchchem. (2025). The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis.

- MDPI. (2025, November 13).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ablelab.eu [ablelab.eu]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]

- 11. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 12. iipseries.org [iipseries.org]

Technical Application Note: Strategic C3-Functionalization of 4-Hydroxy-6,7-dimethoxyquinolin-2(1H)-one

This Application Note is designed as a high-level technical guide for the strategic functionalization of 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one . It addresses the specific electronic and steric properties of this scaffold, providing validated protocols for C3-formylation, halogenation, and aminomethylation.

Introduction & Mechanistic Rationale

The This compound scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for tyrosine kinase inhibitors (e.g., analogs of Cabozantinib) and various antimicrobial agents.

The Reactivity Profile

The C3 position of this molecule is uniquely reactive due to the convergence of two electronic factors:

-

Vinylogous Amide/Enamine Character: The 4-hydroxyl group (tautomeric with the 4-keto form) and the N1-H create a push-pull system that significantly increases electron density at C3. It behaves as a nucleophilic enol carbon.

-

6,7-Dimethoxy Activation: The methoxy groups at positions 6 and 7 are strong electron-donating groups (EDGs). Through resonance (+M effect), they further enrich the electron density of the carbocyclic ring, which communicates with the heterocyclic ring, making the C3 position exceptionally susceptible to electrophilic aromatic substitution (EAS).

Key Consequence: Standard electrophilic conditions (e.g., bromination) may be too aggressive, leading to over-functionalization or oxidation. Controlled protocols are required to maintain regioselectivity at C3 without disrupting the 6,7-dimethoxy system.

Visualizing the Synthetic Pathway

The following diagram maps the divergent functionalization pathways from the parent scaffold.

Caption: Divergent synthetic pathways for C3-functionalization utilizing the nucleophilic enaminone character of the scaffold.

Validated Experimental Protocols

Protocol A: C3-Formylation (Vilsmeier-Haack)

This is the most robust method for introducing a one-carbon electrophile. The resulting aldehyde is a versatile handle for further derivatization (e.g., reductive amination, Wittig olefination).

Mechanism: The electron-rich C3 attacks the in situ generated chloroiminium ion (Vilsmeier reagent). The 6,7-dimethoxy groups stabilize the intermediate cationic sigma complex.

Materials:

-

Substrate: this compound (1.0 eq)

-

Reagent: Phosphorus oxychloride (

, 3.0 eq) -

Solvent/Reagent: N,N-Dimethylformamide (DMF, 5–10 vol)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, place anhydrous DMF. Cool to 0–5°C using an ice bath. -

Activation: Add

dropwise over 15 minutes. Caution: Exothermic.[1] Stir for 30 minutes at 0°C to form the Vilsmeier salt (white/yellowish suspension). -

Addition: Add the quinolone substrate in one portion. The mixture may turn yellow/orange.

-

Reaction: Remove the ice bath and heat the mixture to 80°C for 4–6 hours. Monitor by TLC (usually 5% MeOH in DCM).

-

Hydrolysis (Critical): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (approx. 10x volume) with vigorous stirring.

-

Neutralization: Adjust pH to ~7–8 using saturated sodium acetate or

solution. The product will precipitate as a solid.[1] -

Isolation: Filter the precipitate, wash extensively with water, and dry under vacuum. Recrystallize from DMF/Ethanol if necessary.

Expected Yield: 75–85% Key Insight: Do not overheat (>100°C) as this can lead to chlorination of the 4-OH group (forming 4-chloroquinoline) instead of C3-formylation.

Protocol B: C3-Bromination

The 3-bromo derivative is essential for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Materials:

-

Substrate (1.0 eq)

-

N-Bromosuccinimide (NBS, 1.05 eq) or Bromine (

, 1.0 eq) -

Solvent: Glacial Acetic Acid (AcOH) or DMF

Step-by-Step Procedure:

-

Dissolution: Dissolve the substrate in glacial acetic acid (10 mL/g). Heating to 40–50°C may be required for full solubility.

-

Addition:

-

Method A (NBS): Add NBS portion-wise at room temperature.

-

Method B (

): Add a solution of bromine in AcOH dropwise.

-

-

Reaction: Stir at room temperature for 1–2 hours. The reaction is typically very fast due to the activated ring.

-

Quench: Pour the mixture into ice water. If bromine was used, add a few mL of 10%

(sodium thiosulfate) to quench excess bromine. -

Isolation: Filter the solid product. Wash with water and cold ethanol.

Optimization Note: In highly electron-rich systems like the 6,7-dimethoxy analog, using NBS in Acetonitrile at 0°C can improve regioselectivity and prevent over-bromination.

Protocol C: Mannich Reaction (Aminomethylation)

Used to introduce solubility-enhancing amine side chains, common in drug design.

Materials:

-

Substrate (1.0 eq)

-

Secondary Amine (e.g., Morpholine, Piperidine, N-methylpiperazine) (1.2 eq)

-

Formaldehyde (37% aq. solution or Paraformaldehyde) (1.5 eq)

-

Solvent: Ethanol (EtOH)[2]

Step-by-Step Procedure:

-

Mixing: Suspend the substrate in Ethanol.

-

Reagent Addition: Add the secondary amine followed by formaldehyde.

-

Reflux: Heat the mixture to reflux (78°C) for 4–12 hours. The suspension usually clears as the product forms and dissolves, or the product may precipitate out.

-

Workup: Cool to room temperature.

-

If precipitate forms: Filter and wash with cold EtOH.[3]

-

If solution: Concentrate in vacuo and triturate with ether/hexane.

-

Quantitative Comparison of Methods

| Reaction Type | Reagent System | Key Condition | Typical Yield | Critical Precaution |

| Formylation | 80°C, 4h | 80% | Avoid >100°C to prevent 4-Cl formation. | |

| Bromination | NBS / AcOH | 25°C, 1h | 90% | Fast reaction; monitor closely to avoid di-bromo. |

| Mannich | HCHO / Amine | Reflux, 8h | 65-75% | Use excess amine to prevent bis-quinolone formation. |

| Acylation | 120°C | 50-60% | Harsh conditions; often lower yield than formylation. |

References

-

Vilsmeier-Haack Formylation of Quinolones

-

Synthesis of 3-Acetyl-4-hydroxyquinolin-2(1H)

- Title: Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)

- Source: Research on Chemical Intermedi

-

URL:[Link]

-

C3-Functionalization Overview

-

Mannich Reaction on Quinolones

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides [academia.edu]

- 4. ijpcbs.com [ijpcbs.com]

- 5. ajrconline.org [ajrconline.org]

- 6. US7053251B2 - Bromination of hydroxyaromatic compounds - Google Patents [patents.google.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Page loading... [wap.guidechem.com]

- 9. Metal- and photocatalyst-free C3–H functionalization of quinoxalin-2(1H)-ones enabled by electron donor–acceptor complex photoactivation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-chloro-6,7-dimethoxyquinoline: A Detailed Guide for Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-chloro-6,7-dimethoxyquinoline, a critical intermediate in the manufacturing of several targeted anti-cancer therapeutics, including Cabozantinib and Tivozanib.[1][2][3] The protocol focuses on the chlorination of the precursor, 4-hydroxy-6,7-dimethoxyquinoline, utilizing phosphorus oxychloride (POCl₃). We will delve into the underlying reaction mechanism, present detailed, field-proven experimental protocols, and underscore the critical safety and handling procedures required when working with hazardous reagents. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical industry.

Introduction: The Strategic Importance of 4-chloro-6,7-dimethoxyquinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[4] The title compound, 4-chloro-6,7-dimethoxyquinoline, serves as a pivotal building block for small-molecule kinase inhibitors that target signaling pathways implicated in tumor angiogenesis and metastasis.[4][5] Its synthesis is a frequent and crucial step in the production of oncology drugs. The most common and robust method for this transformation is the conversion of the 4-hydroxy group to a chloro group using a potent chlorinating agent.[1][5] This document outlines the use of phosphorus oxychloride (POCl₃) for this purpose, a reagent that is both highly effective and requires stringent safety protocols.

Reaction Mechanism: From Hydroxy to Chloro

The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline using phosphorus oxychloride is a two-stage process.[6]

-